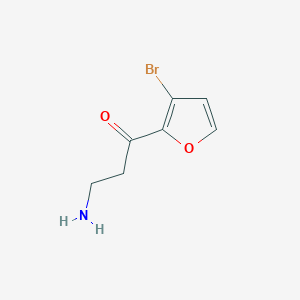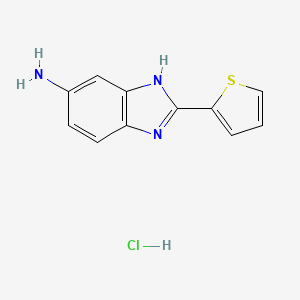
3-Chloro-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a trifluoromethyl group attached to the pyridazine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Chloro Group: Chlorination of the pyridazine ring can be achieved using reagents such as phosphorus pentachloride or thionyl chloride.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using a methoxy-substituted phenyl halide.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction systems may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloro, methoxyphenyl, or trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxides.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with new functional groups.
Scientific Research Applications
3-Chloro-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals, dyes, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chloro, methoxyphenyl, and trifluoromethyl groups can influence its binding affinity and specificity, leading to modulation of biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridazine
- 3-Chloro-6-(3-methoxyphenyl)-4-(difluoromethyl)pyridazine
- 3-Chloro-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyrimidine
Uniqueness
3-Chloro-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridazine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H8ClF3N2O |
|---|---|
Molecular Weight |
288.65 g/mol |
IUPAC Name |
3-chloro-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridazine |
InChI |
InChI=1S/C12H8ClF3N2O/c1-19-8-4-2-3-7(5-8)10-6-9(12(14,15)16)11(13)18-17-10/h2-6H,1H3 |
InChI Key |
GZROHAJWDGBEJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Difluoro-octahydrocyclopenta[b]morpholine](/img/structure/B13188787.png)

![1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13188797.png)
![(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride](/img/structure/B13188807.png)
![2-[(1H-1,2,3-Triazol-1-yl)methyl]morpholine](/img/structure/B13188814.png)



![tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13188838.png)
![Methyl 3-{[bis(propan-2-yl)carbamoyl]sulfanyl}thiophene-2-carboxylate](/img/structure/B13188850.png)




